molecular formula C13H22Cl2N2S B13506948 (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B13506948
M. Wt: 309.3 g/mol
InChI Key: NJXBGCBXOSTCHD-VZCPBZATSA-N
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Description

(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring and a pyrrolopyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolopyridine core and the introduction of the thiophene ring. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolopyridine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and pyrrolopyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine
  • (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride

Uniqueness

The uniqueness of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride lies in its specific structural features, such as the combination of a thiophene ring and a pyrrolopyridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H22Cl2N2S

Molecular Weight

309.3 g/mol

IUPAC Name

(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C13H20N2S.2ClH/c1-10-4-5-12(16-10)9-15-6-2-3-11-7-14-8-13(11)15;;/h4-5,11,13-14H,2-3,6-9H2,1H3;2*1H/t11-,13+;;/m0../s1

InChI Key

NJXBGCBXOSTCHD-VZCPBZATSA-N

Isomeric SMILES

CC1=CC=C(S1)CN2CCC[C@@H]3[C@H]2CNC3.Cl.Cl

Canonical SMILES

CC1=CC=C(S1)CN2CCCC3C2CNC3.Cl.Cl

Origin of Product

United States

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